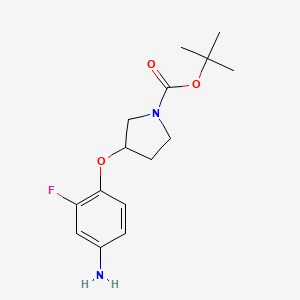![molecular formula C18H29N3O B14792872 2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring through cyclization reactions. For instance, primary amines can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex, yielding cyclic amines in good to excellent yields . Another method involves the use of SOCl2 for the chlorination of amino alcohols, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction can modulate neurotransmitter levels and affect various physiological processes.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Benzylpiperidine: Similar in structure but lacks the additional amino and methyl groups.
Methylphenidate: Shares the piperidine ring and is used as a stimulant medication.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperidine ring with benzyl and methyl groups makes it a versatile compound for various applications in medicinal chemistry and drug development.
特性
分子式 |
C18H29N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-9-16(10-12-21)20(3)13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3 |
InChIキー |
RFQOZXDMQKMCHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


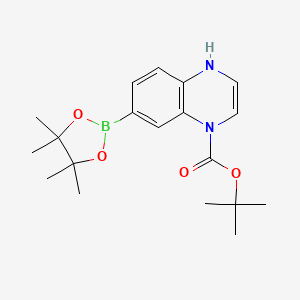

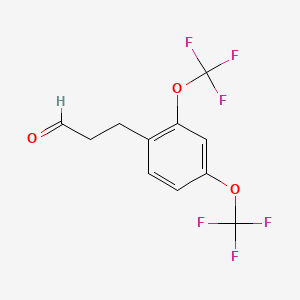
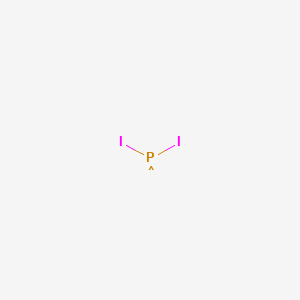
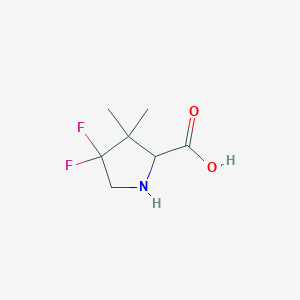
![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
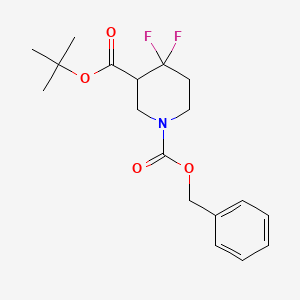
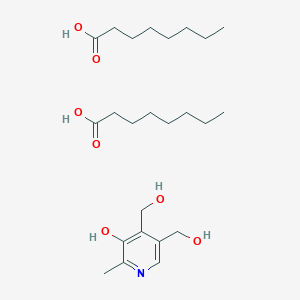
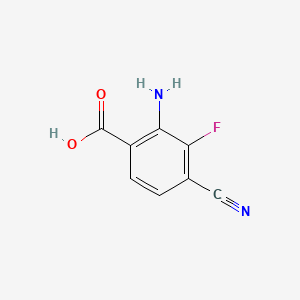
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)
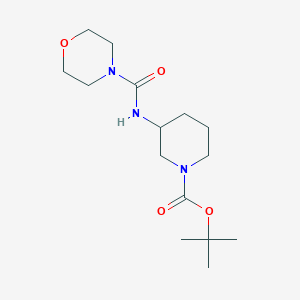
![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14792860.png)
